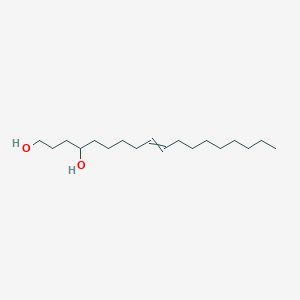
Octadec-9-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-ene-1,4-diol: is an organic compound with the molecular formula C18H36O2 It is a long-chain diol with a double bond at the ninth carbon and hydroxyl groups at the first and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadec-9-ene-1,4-diol can be achieved through several methods. One common approach involves the hydrogenation of unsaturated fatty acids or their derivatives. For instance, the hydrogenation of oleic acid can yield this compound under specific conditions. Another method involves the reduction of octadec-9-ene-1,4-dione using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Octadec-9-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Octadec-9-ene-1,4-dione or octadec-9-ene-1,4-dicarboxylic acid.
Reduction: Octadecane-1,4-diol.
Substitution: Octadec-9-ene-1,4-dimethyl ether.
Scientific Research Applications
Chemistry: Octadec-9-ene-1,4-diol is used as a building block in the synthesis of various polymers and surfactants. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity or flexibility.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function. It is also investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Industry: In the industrial sector, this compound is used in the production of lubricants, plasticizers, and emulsifiers. Its ability to modify the physical properties of materials makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of octadec-9-ene-1,4-diol involves its interaction with cell membranes and enzymes. The hydroxyl groups can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound can interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Octadec-9-ene-1,12-diol: Similar structure but with hydroxyl groups at different positions.
Octadec-9-ene-1,18-diol: Another long-chain diol with hydroxyl groups at the first and eighteenth carbons.
Octadecane-1,4-diol: Saturated analog without the double bond.
Uniqueness: Octadec-9-ene-1,4-diol is unique due to the presence of both a double bond and hydroxyl groups at specific positions. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Properties
CAS No. |
656242-14-7 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
octadec-9-ene-1,4-diol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h9-10,18-20H,2-8,11-17H2,1H3 |
InChI Key |
FQRABTHSGRPHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCC(CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)


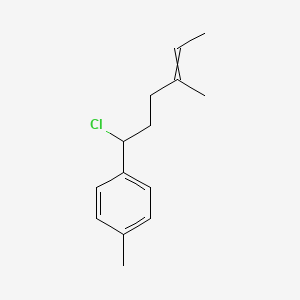
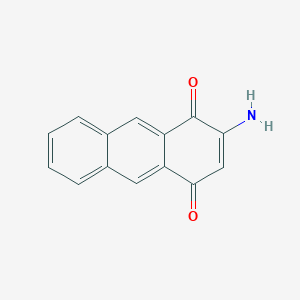
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
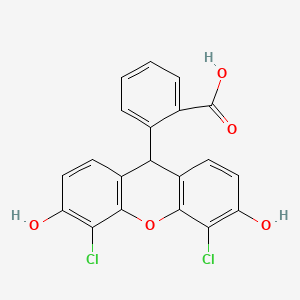

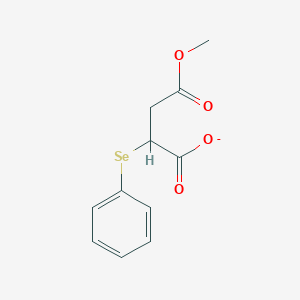
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
